3-cyano-N-methylbenzenesulfonamide
Overview
Description
3-Cyano-N-methylbenzenesulfonamide is an organic compound with the molecular formula C8H8N2O2S It is a derivative of benzenesulfonamide, characterized by the presence of a cyano group (-CN) and a methyl group (-CH3) attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-cyano-N-methylbenzenesulfonamide typically involves the reaction of 3-cyanobenzene-1-sulfonyl chloride with methylamine. The reaction is carried out under controlled conditions to ensure high yield and purity. The general reaction scheme is as follows:
3-Cyanobenzene-1-sulfonyl chloride+Methylamine→this compound
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of advanced techniques such as ultrasound-assisted synthesis. This method enhances the reaction rate and yield by utilizing ultrasonic waves to facilitate the interaction between reactants . Additionally, the use of nanocomposites as catalysts can further improve the efficiency and environmental friendliness of the process.
Chemical Reactions Analysis
Types of Reactions: 3-Cyano-N-methylbenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its functional groups and overall structure.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under mild conditions to facilitate substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used for reduction reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzenesulfonamides, while oxidation and reduction can lead to the formation of different functionalized derivatives.
Scientific Research Applications
3-Cyano-N-methylbenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-cyano-N-methylbenzenesulfonamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
N-methylbenzenesulfonamide: Lacks the cyano group, resulting in different chemical properties and reactivity.
3-cyanobenzenesulfonamide: Similar structure but without the methyl group, affecting its solubility and biological activity.
N-cyano-N-phenylbenzenesulfonamide: Contains a phenyl group instead of a methyl group, leading to distinct chemical behavior and applications.
Uniqueness: 3-Cyano-N-methylbenzenesulfonamide is unique due to the presence of both the cyano and methyl groups, which confer specific chemical and biological properties. This combination makes it a versatile compound for various research and industrial applications.
Properties
IUPAC Name |
3-cyano-N-methylbenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2S/c1-10-13(11,12)8-4-2-3-7(5-8)6-9/h2-5,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFSSELQTDZWFDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=CC(=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60589649 | |
Record name | 3-Cyano-N-methylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60589649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56542-62-2 | |
Record name | 3-Cyano-N-methylbenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56542-62-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Cyano-N-methylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60589649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.